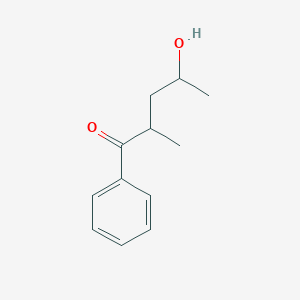![molecular formula C20H25NO3 B12597517 Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- CAS No. 651031-30-0](/img/structure/B12597517.png)
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-: is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.423. This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. Morpholine derivatives are known for their wide range of pharmacological activities and are commonly used in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for synthesizing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis and stereoselective synthesis techniques.
Industrial Production Methods: Industrial production of morpholine derivatives can involve solid-phase synthesis, intramolecular Mitsunobu reactions, and Cs2CO3-mediated cyclization . These methods allow for the efficient production of various substituted morpholines, including spiro morpholines and ring-fused morpholines, in good to excellent yields.
化学反応の分析
Types of Reactions: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: Morpholine derivatives are widely used as intermediates in organic synthesis and as building blocks for the preparation of more complex molecules .
Biology: In biological research, morpholine derivatives are used as inhibitors of various enzymes and as ligands for receptor studies .
Medicine: Morpholine derivatives have shown potential as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases .
Industry: In industrial applications, morpholine derivatives are used as solvents, corrosion inhibitors, and rubber accelerators .
作用機序
The mechanism of action of morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting certain kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Morpholine: The parent compound, used widely in various applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-(2-Phenylethyl)morpholine: A derivative with a phenylethyl group attached to the morpholine ring.
Uniqueness: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it particularly valuable in scientific research and potential therapeutic applications.
特性
CAS番号 |
651031-30-0 |
|---|---|
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC名 |
(3S,5S)-3,5-bis(phenylmethoxymethyl)morpholine |
InChI |
InChI=1S/C20H25NO3/c1-3-7-17(8-4-1)11-22-13-19-15-24-16-20(21-19)14-23-12-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2/t19-,20-/m0/s1 |
InChIキー |
VDIABBPQYFRDAJ-PMACEKPBSA-N |
異性体SMILES |
C1[C@@H](N[C@H](CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
正規SMILES |
C1C(NC(CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)

![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)

![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)



![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
